molecular formula C8H7ClOS B120071 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride CAS No. 142329-25-7

5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride

Cat. No. B120071
M. Wt: 186.66 g/mol
InChI Key: FSHSZEHNJRQELP-UHFFFAOYSA-N
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Description

5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride is a chemical compound with the molecular formula C8H7ClOS . It is used in the synthesis of various chemical compounds .


Synthesis Analysis

The synthesis of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride involves several steps. One method involves the use of Sonogashira coupling reactions . This method has been used to synthesize six novel phenyl-tolane type liquid crystals based on the 5,6-dihydro-4H-cyclopenta[b]thiophene core .


Molecular Structure Analysis

The molecular structure of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride is characterized by a cyclopenta[b]thiophene core . This core structure is important for the compound’s properties and reactivity .


Chemical Reactions Analysis

The 5,6-dihydro-4H-cyclopenta[b]thiophene core has been used in the synthesis of various liquid crystals . These liquid crystals were synthesized using Sonogashira coupling reactions .

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

Research on the synthesis and characterization of heterocyclic compounds has significant relevance to the study of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride. Heterocyclic compounds, particularly those containing sulfur like thiophenes, have a wide range of applications in medicinal chemistry due to their diverse bioactivities. The synthesis of thiophene derivatives is a field of interest for developing new drugs and materials with unique properties. Advances in the methods for synthesizing thiophenes, including modifications and improvements of known synthetic methods, are crucial for expanding their application in drug development and other areas. The review by Xuan (2020) on the recent achievements in the synthesis of thiophenes provides insights into the importance of thiophene derivatives in organic synthesis, highlighting their value as intermediates and their applications in medicinal chemistry, agrochemicals, and organic materials due to their electronic properties (Xuan, 2020).

Catalysis and Material Science

The study of the thermal degradation of poly(vinyl chloride) (PVC) and the role of various chemical structures in this process also sheds light on the potential applications of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride in catalysis and material science. The review by Starnes (2002) discusses the mechanisms involved in the thermal dehydrochlorination of PVC, highlighting the importance of understanding the chemical behavior of chloride-containing compounds in the degradation and stabilization of materials (Starnes, 2002).

Ring Formation and Cyclization Reactions

The use of 5-endo-dig cyclizations in the synthesis of heterocyclic and carbocyclic ring systems demonstrates the relevance of such chemical structures in creating complex molecules. Knight (2019) reviews the application of these cyclizations in generating various ring systems, highlighting the role of electrophile-driven cyclizations in organic synthesis. This review emphasizes the environmental advantages of catalytic cyclizations and their importance in synthesizing compounds ranging from simple ring systems to more complex derivatives (Knight, 2019).

Future Directions

The 5,6-dihydro-4H-cyclopenta[b]thiophene core has been used to synthesize a variety of liquid crystals . These liquid crystals have shown promising properties, such as high birefringence and large dielectric anisotropy . This suggests that 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride and related compounds may have potential applications in the development of new liquid crystal materials .

properties

IUPAC Name

5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClOS/c9-8(10)7-4-5-2-1-3-6(5)11-7/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHSZEHNJRQELP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597946
Record name 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride

CAS RN

142329-25-7
Record name 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.0 g of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid was reacted with 4 ml of thionyl chloride for 3.5 hours under reflux. Then, excess thionyl chloride was distilled off under reduced pressure to obtain 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One

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